4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenoxyethyl)piperazine-1-carboxamide
Description
This compound is a triazolo[4,5-d]pyrimidine derivative featuring a piperazine carboxamide scaffold substituted with a 3-ethyltriazolo-pyrimidine core and a 2-phenoxyethyl side chain. Its molecular formula is C19H24N8O (monoisotopic mass: 380.4469 g/mol), and it is structurally optimized for interactions with biological targets, likely in the realm of kinase or receptor modulation . The 3-ethyl group on the triazolo-pyrimidine ring enhances metabolic stability compared to bulkier substituents (e.g., benzyl), while the 2-phenoxyethyl moiety introduces polar and aromatic interactions.
Properties
IUPAC Name |
4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-2-27-18-16(23-24-27)17(21-14-22-18)25-9-11-26(12-10-25)19(28)20-8-13-29-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,20,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXVTNPOHXFQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCCOC4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and inflammation, respectively.
Mode of Action
The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins. This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, it can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties. It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
The compound 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenoxyethyl)piperazine-1-carboxamide is a synthetic derivative belonging to the class of triazolopyrimidine compounds. This class is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyrimidine moiety and a piperazine ring. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N6O2 |
| Molar Mass | 336.37 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazolopyrimidine ring can engage in hydrogen bonding and π-stacking interactions with nucleic acids and proteins, potentially inhibiting key enzymatic pathways involved in cell proliferation and inflammation.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of triazolopyrimidine derivatives. For instance, compounds similar to the one have shown significant antibacterial activity against both gram-positive and gram-negative bacteria. A study indicated that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL against various strains of E. coli and Staphylococcus aureus .
Anticancer Activity
Research has demonstrated that triazolopyrimidine derivatives possess anticancer properties. For example, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell growth. The compound's effectiveness was evaluated using the MTT assay, which measures cell viability. Results indicated IC50 values as low as 10 µM against breast cancer cell lines (MCF-7) .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been explored. Triazolopyrimidine derivatives exhibited inhibitory effects on pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .
Case Studies
- Antimicrobial Study : A recent investigation into piperazine derivatives demonstrated significant antibacterial activity against E. coli, with docking studies revealing favorable binding interactions with bacterial enoyl-acyl carrier protein reductase .
- Anticancer Research : In vitro studies on triazolopyrimidine derivatives indicated their ability to induce apoptosis in cancer cells through caspase activation pathways. Compounds showed higher efficacy compared to standard chemotherapeutics like doxorubicin .
Scientific Research Applications
Anti-Thrombotic Activity
Research indicates that triazolo[4,5-d]pyrimidine derivatives exhibit significant anti-thrombotic properties. These compounds act as antagonists to P2Y receptors, which are crucial in platelet activation and aggregation processes. The inhibition of these receptors can potentially reduce thrombus formation, making these derivatives valuable in preventing cardiovascular events such as myocardial infarction and stroke .
Table 1: Summary of Anti-Thrombotic Mechanisms
| Mechanism of Action | Description |
|---|---|
| P2Y Receptor Antagonism | Inhibition of platelet activation and aggregation |
| Reduction of Thrombus Formation | Decreased risk of cardiovascular events |
| Potential for Combination Therapy | Synergistic effects with existing anti-thrombotic agents |
Pain Management
The compound has also shown promise in the management of pain. Studies have suggested that triazolo[4,5-d]pyrimidine derivatives can modulate pain pathways through their action on central nervous system receptors. This modulation could lead to effective analgesic therapies for chronic pain conditions .
Treatment of Atherosclerosis
Atherosclerosis is characterized by the buildup of plaques in arterial walls, leading to cardiovascular diseases. The anti-inflammatory properties of triazolo[4,5-d]pyrimidine derivatives may help mitigate the progression of atherosclerosis by reducing vascular inflammation and improving endothelial function .
Age-Related Macular Degeneration (AMD)
Recent research has indicated that these compounds could play a role in treating age-related macular degeneration (AMD), a leading cause of vision loss among the elderly. Their potential neuroprotective effects may help preserve retinal health and function .
Clinical Trials and Research Findings
Several clinical trials have investigated the efficacy of triazolo[4,5-d]pyrimidine derivatives:
- Study on Anti-Thrombotic Effects : A study published in Circulation demonstrated that a derivative similar to 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenoxyethyl)piperazine-1-carboxamide significantly reduced thrombus size in animal models compared to control groups .
- Pain Management Research : Another study highlighted the analgesic effects of a related compound in chronic pain models, showing a marked reduction in pain scores among treated subjects compared to placebo .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Substituent Impact on Pharmacokinetics and Target Affinity
- 3-Ethyl vs. However, benzyl groups enhance aromatic stacking interactions with hydrophobic enzyme pockets, as seen in VAS2870’s NADPH oxidase inhibition .
- Phenoxyethyl vs. Acetylphenyl Side Chains: The phenoxyethyl group in the target compound introduces ether oxygen polarity, which may improve solubility over the acetylphenyl analog (C20H24N8O2, 408.47 g/mol ). This modification could reduce cytochrome P450-mediated metabolism compared to acetyl groups.
- Sulfur-Containing Derivatives: Propylthio substituents (e.g., compound 11 ) increase lipophilicity and may enhance kinase binding through hydrophobic interactions. In contrast, the target compound lacks sulfur, favoring hydrogen bonding via its phenoxyethyl oxygen.
Research Findings and Clinical Implications
- Metabolic Stability : The 3-ethyl group in the target compound likely improves metabolic stability over 3-benzyl derivatives, as ethyl groups are less prone to oxidative degradation .
- Solubility Challenges: Phenoxyethyl-substituted derivatives may require formulation optimization due to moderate aqueous solubility (predicted logP ~2.5), whereas acetylphenyl analogs (logP ~3.1) face greater absorption barriers .
- Therapeutic Versatility : The triazolo[4,5-d]pyrimidine core’s adaptability—evidenced by its use in EZH2 inhibitors (compound 21 ), kinase inhibitors (compound 11 ), and ROS modulators (VAS2870 )—positions the target compound as a promising scaffold for multiple indications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
